molecular formula C15H15BrN2O4S B2434092 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795423-96-9

3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2434092
CAS No.: 1795423-96-9
M. Wt: 399.26
InChI Key: HDTGQVMDOLODGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, particularly in metabolic disease research. This molecule features a thiazolidine-2,4-dione (TZD) core, a well-established privileged scaffold in pharmacology. The TZD pharmacophore is known for its role in antidiabetic agents, primarily through its action as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity in peripheral tissues. The compound is further functionalized with a 2-bromo-5-methoxybenzoyl group linked via a pyrrolidine ring, a structural motif designed to modulate the molecule's binding affinity, selectivity, and overall pharmacokinetic profile. The bromine atom offers a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This makes the compound a valuable chemical tool for developing novel therapeutic agents and probing biological mechanisms related to diabetes and other metabolic disorders. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-22-10-2-3-12(16)11(6-10)14(20)17-5-4-9(7-17)18-13(19)8-23-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTGQVMDOLODGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using 2-bromo-5-methoxybenzoyl chloride.

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting the intermediate with thioamides or similar sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidine ring, a pyrrolidine moiety, and a brominated methoxybenzoyl group. The synthesis typically involves multi-step organic reactions, starting from the preparation of 2-bromo-5-methoxybenzoyl chloride, which is then reacted with pyrrolidine to form an intermediate. This intermediate undergoes cyclization with thiazolidine-2,4-dione under controlled conditions to yield the final product.

Synthetic Route Overview

StepDescription
1Preparation of 2-bromo-5-methoxybenzoyl chloride
2Reaction with pyrrolidine to form an intermediate
3Cyclization with thiazolidine-2,4-dione

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

1. Anticancer Properties:
Studies have shown that derivatives of thiazolidine-2,4-dione can exhibit cytotoxic effects against various cancer cell lines. For instance, one study found that a related compound demonstrated potent cytotoxicity against NCI-H292 lung cancer cells . The structural features of 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may enhance its efficacy against different cancer types due to its unique molecular configuration.

2. Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Research indicates that thiazolidine derivatives can exhibit significant antibacterial activity against a range of microbial species. The presence of the brominated methoxy group is believed to contribute to this activity by enhancing interaction with microbial targets .

3. Potential Drug Candidate:
Given its unique structural features and biological activities, this compound is being explored as a potential drug candidate in medicinal chemistry. Its ability to interact with various biological pathways makes it a subject of interest for further pharmacological studies.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research highlighted the anticancer efficacy of thiazolidine derivatives. The research involved synthesizing various analogs and testing their activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for development as anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, several thiazolidine compounds were screened against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound displayed significant inhibitory effects, indicating their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings, such as proline and its derivatives, which are important in peptide synthesis.

Uniqueness

3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, including the bromine and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazolidine ring, a pyrrolidine moiety, and a brominated methoxybenzoyl group. Its molecular formula is C15H15BrN2O4SC_{15}H_{15}BrN_{2}O_{4}S with a molecular weight of 399.3 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, in studies involving the NCI-H292 human lung carcinoma cell line, the compound demonstrated an IC50 value of 1.26 µg/mL after 72 hours of incubation. This suggests strong potential as an anticancer agent .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µg/mL)Treatment Duration (hours)
NCI-H2921.2672
PBMCNot cytotoxic-

The compound has been observed to induce apoptosis in cancer cells through mechanisms such as mitochondrial depolarization and DNA fragmentation .

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets within the cancer cells. The presence of the thiazolidine moiety is significant for its biological activity, particularly in modulating pathways associated with cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Brominated Benzoyl Group : The synthesis begins with the preparation of 2-bromo-5-methoxybenzoyl chloride.
  • Pyrrolidine Reaction : This intermediate is reacted with pyrrolidine to form a key intermediate.
  • Cyclization : The final cyclization step involves reacting the intermediate with thiazolidine-2,4-dione under controlled conditions to yield the target compound .

Case Studies

Several studies have explored the biological activity of thiazolidine derivatives similar to our compound. For instance, derivatives have shown promising results in inhibiting cancer cell growth and displaying selective cytotoxicity against lung carcinoma cells .

In another study focusing on thiazolidinones, compounds were evaluated for their anti-glioma activity, revealing that certain derivatives effectively reduced cell viability in glioblastoma multiform cells . These findings underscore the therapeutic potential of thiazolidine derivatives in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Step 1 : Synthesize the pyrrolidine-thiazolidinedione core via condensation of 2-bromo-5-methoxybenzoyl chloride with a pyrrolidin-3-amine intermediate under anhydrous conditions (e.g., DMF or dichloromethane), followed by cyclization with thiourea derivatives .
  • Step 2 : Optimize reaction parameters:
  • Catalyst : Use piperidine or triethylamine for base-mediated coupling (e.g., 65% yield achieved in analogous indole-thiazolidinedione synthesis) .
  • Temperature : Reflux in ethanol or 2-methoxyethanol (e.g., 70–80°C for 6–12 hours) to enhance cyclization efficiency .
  • Purification : Crystallization from ethanol/water mixtures improves purity (melting point range: 155–233°C observed in similar compounds) .
    • Key Data :
ParameterOptimal ConditionYield RangeReference
SolventEthanol/DMF58–65%
CatalystPiperidine~60%
Reaction Time6–12 hours

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • 1H/13C NMR :

  • Pyrrolidine protons : Expect multiplet signals at δ 3.0–4.0 ppm for the pyrrolidin-3-yl group and δ 7.0–8.0 ppm for aromatic protons (2-bromo-5-methoxybenzoyl) .
  • Thiazolidinedione ring : Singlets for the C=O groups at δ 170–175 ppm in 13C NMR .
    • IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N/C=S) confirm the thiazolidinedione moiety .
    • HRMS : Molecular ion peak matching the exact mass (e.g., calculated for C₁₉H₂₀BrN₂O₄S: 467.02 g/mol ± 0.01) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Variation of substituents : Modify the 2-bromo-5-methoxybenzoyl group (e.g., replace bromo with chloro or methoxy groups) and the pyrrolidine nitrogen substituents (e.g., alkyl vs. aryl groups) .
  • Biological assays : Test derivatives against target pathways (e.g., ERK1/2 inhibition for melanoma, PPAR-γ activation for hypoglycemic activity) using kinase inhibition assays or adipocyte differentiation models .
  • Computational modeling : Perform docking studies with ERK1/2 (PDB: 4QTB) to predict binding affinities .
    • Key Findings :
  • Substituent effects : Bulkier groups on the pyrrolidine nitrogen reduce ERK1/2 selectivity due to steric hindrance .
  • Electron-withdrawing groups : Bromo/methoxy substituents enhance metabolic stability compared to hydroxy analogs .

Q. What experimental strategies resolve contradictions in activity data across analogs with similar substituents?

  • Case Study : If analog A (with 4-methoxy) shows higher ERK inhibition than analog B (4-bromo), but lower cytotoxicity:

  • Hypothesis : Differences in cell permeability or off-target effects.
  • Validation :

Measure logP values (e.g., HPLC) to assess lipophilicity .

Perform transcriptomic profiling to identify off-target pathways .

Use isotopic labeling (e.g., ¹⁴C) to track cellular uptake .

  • Resolution : Optimize substituent polarity (e.g., replace bromo with trifluoromethyl) to balance activity and bioavailability .

Q. How can substrate-specific kinase inhibition be demonstrated for this compound?

  • Kinase Profiling :

  • Panel selection : Test against 50+ kinases (e.g., ERK1/2, JNK, p38) using ATP-competitive assays .
  • IC₅₀ determination : Compare values (e.g., ERK1/2 IC₅₀ = 0.5 μM vs. JNK IC₅₀ > 10 μM) to establish selectivity .
    • Mechanistic Studies :
  • Western blotting : Measure phosphorylation levels of ERK1/2 downstream targets (e.g., RSK1) in melanoma cell lines .
  • Resistance models : Use BRaf-mutated vs. wild-type cells to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.